3-Iodo-1H-pyrrolo[3,2-b]pyridin-7-ol
Description
3-Iodo-1H-pyrrolo[3,2-b]pyridin-7-ol is a halogenated heterocyclic compound featuring a pyrrolo[3,2-b]pyridine scaffold substituted with an iodine atom at position 3 and a hydroxyl group at position 6. Its molecular formula is C₇H₅IN₂O, with a molecular weight of 276.03 g/mol (derived from and ).
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-1,4-dihydropyrrolo[3,2-b]pyridin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c8-4-3-10-7-5(11)1-2-9-6(4)7/h1-3,10H,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBNAYPRRXIUOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)NC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1H-pyrrolo[3,2-b]pyridin-7-ol typically involves the iodination of a pyrrolo-pyridine precursor. One common method includes the reaction of 1H-pyrrolo[3,2-b]pyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1H-pyrrolo[3,2-b]pyridin-7-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Typical reagents include nucleophiles like sodium azide, potassium thiolate, or alkyl halides, often in the presence of a base such as potassium carbonate.
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Substitution: Products include various substituted pyrrolo[3,2-b]pyridines depending on the nucleophile used.
Oxidation: Products include N-oxides or other oxidized derivatives.
Reduction: Products include the hydrogenated pyrrolo[3,2-b]pyridine.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Agent Development
3-Iodo-1H-pyrrolo[3,2-b]pyridin-7-ol serves as a critical building block in the synthesis of potential therapeutic agents. Its structure allows for modifications that can enhance biological activity, particularly against specific targets such as kinases and fibroblast growth factor receptors (FGFRs). For instance, derivatives of this compound have shown significant inhibitory effects on FGFRs, which are implicated in tumor growth and metastasis. In vitro studies have demonstrated that these derivatives can induce apoptosis in various cancer cell lines, suggesting their potential utility in cancer therapy .
Organic Synthesis
Intermediate for Complex Molecules
The compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to create diverse molecular architectures efficiently. The presence of both an iodine atom and a hydroxyl group enhances its reactivity, making it a valuable precursor in organic synthesis .
Biological Studies
Mechanistic Insights
In biological research, this compound is employed to study various biological pathways and mechanisms. The iodine atom facilitates halogen bonding interactions with molecular targets, enhancing binding affinity and specificity. This property is particularly useful in understanding enzyme mechanisms and cellular processes .
Case Study 1: FGFR Inhibition
Research has demonstrated that derivatives of this compound effectively inhibit FGFRs. One derivative exhibited IC50 values of 7 nM against FGFR1 and significantly reduced migration and invasion in breast cancer models . This highlights the compound's potential as a lead in cancer therapeutics.
Case Study 2: Kinase Inhibition
A series of studies focused on structure-based design led to the development of potent inhibitors targeting MPS1 kinase based on the pyrrolo[3,2-b]pyridine scaffold. These compounds showed favorable pharmacokinetic profiles and effective dose-dependent inhibition in xenograft models . This suggests that modifications of this compound could yield promising candidates for further therapeutic development.
Mechanism of Action
The mechanism of action of 3-Iodo-1H-pyrrolo[3,2-b]pyridin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can enhance the binding affinity to the target. Additionally, the pyrrolo-pyridine structure can mimic natural substrates or inhibitors, thereby modulating the activity of the target protein .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Halogenated Analogs
3-Bromo-1H-pyrrolo[3,2-b]pyridin-7-ol
- Molecular Formula : C₇H₅BrN₂O
- Molecular Weight : ~231.03 g/mol
- Key Differences: Replacing iodine with bromine reduces molecular weight and polarizability. Bromine’s smaller atomic radius may alter binding interactions in biological systems.
3-Iodo-1H-pyrrolo[3,2-b]pyridine
- Molecular Formula : C₇H₅IN₂
- Molecular Weight : 244.03 g/mol
- Key Differences : Absence of the hydroxyl group at position 7 (CAS 1083181-26-3) reduces polarity and hydrogen-bonding capacity, likely decreasing solubility in aqueous media compared to the target compound. This structural variation may also impact interactions with biological targets like topoisomerases .
Substituted Pyrrolo-Pyridine Derivatives
3-Amino-1H-pyrrolo[3,2-b]pyridin-7-ol
- Molecular Formula : C₇H₇N₃O
- Molecular Weight : 149.15 g/mol
- Despite its lower molecular weight, the amino substitution may enhance interactions with DNA or enzymes, though its reduced steric bulk compared to iodine could alter binding specificity .
3-Iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine
- Molecular Formula : C₈H₇IN₂
- Molecular Weight : 258.06 g/mol
- The [3,2-c] ring fusion (vs. [3,2-b]) alters the spatial arrangement of substituents, which may affect binding to planar biological targets like DNA .
Heterocyclic Ring Variants
Benzofuro[3,2-b]pyridin-7-ol Derivatives
- Example : Compound 11 from
- Molecular Formula: Not explicitly stated, but includes fused benzofuran and pyridine rings.
- Key Differences : The benzofuro[3,2-b]pyridine scaffold enhances aromaticity and planarity compared to pyrrolo-pyridine. Compound 11 demonstrated 100% topoisomerase II inhibition at 100 µM and an IC₅₀ of 0.86 µM in HeLa cells, highlighting the importance of hydroxyl group positioning (meta positions on phenyl rings) for activity .
Thieno[3,2-b]pyridin-7-ol
- Molecular Formula: C₇H₅NOS
- Molecular Weight : ~151.18 g/mol
- Key Differences: Replacement of the pyrrole nitrogen with sulfur (thieno system) modifies electronic properties. Sulfur’s electronegativity and larger atomic size may influence redox behavior or interactions with metal ions in biological systems .
Positional Isomers and Functional Group Variations
1H-pyrrolo[2,3-b]pyridin-3-ol
- Molecular Formula : C₇H₆N₂O
- Molecular Weight : 134.14 g/mol
- Key Differences: The hydroxyl group at position 3 (vs. This compound (CAS 1258406-15-3) shares the same molecular weight as the non-iodinated target analog but lacks the iodine atom’s steric and electronic effects .
Comparative Data Table
Key Research Findings and Implications
- Halogen Effects : Iodine’s larger size and polarizability compared to bromine may enhance DNA intercalation or enzyme inhibition, though this requires experimental validation.
- Hydroxyl Group Positioning : Hydroxyl groups at position 7 (as in the target compound) or meta positions on phenyl rings (in benzofuro derivatives) are critical for topoisomerase II inhibition, suggesting a role in hydrogen bonding with enzyme active sites .
Biological Activity
Overview
3-Iodo-1H-pyrrolo[3,2-b]pyridin-7-ol is a heterocyclic compound characterized by its unique structural properties, which include an iodine atom and a hydroxyl group attached to a pyrrolo-pyridine framework. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and cancer therapy.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The iodine atom contributes to halogen bonding, enhancing binding affinity to target proteins. The compound's structure allows it to mimic natural substrates or inhibitors, modulating the activity of various proteins involved in critical biological pathways .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Enzyme Inhibition: The compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are crucial in cell proliferation and differentiation. Inhibition of FGFRs can lead to reduced tumor growth and metastasis .
- Anticancer Properties: Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, compounds structurally related to this compound showed significant antiproliferative effects against various cancer types .
Case Study 1: FGFR Inhibition
A series of studies focused on the inhibition of FGFRs by derivatives of pyrrolo[3,2-b]pyridine highlighted the effectiveness of these compounds in reducing cell viability in breast cancer models. For example, one derivative exhibited IC50 values of 7 nM against FGFR1 and showed significant inhibition of migration and invasion in 4T1 breast cancer cells .
Case Study 2: Kinase Inhibition
Research involving structure-based design led to the discovery of potent inhibitors targeting MPS1 kinase based on the pyrrolo[3,2-b]pyridine scaffold. These compounds demonstrated favorable pharmacokinetic profiles and effective dose-dependent inhibition in xenograft models, suggesting their potential for therapeutic applications in oncology .
Comparative Analysis
To better understand the uniqueness and potential applications of this compound, a comparison with similar compounds is essential:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol | Chlorine instead of hydroxyl group | Similar enzyme inhibition potential |
| 3-Iodo-1H-pyrrolo[2,3-b]pyridine | Lacks hydroxyl group | Reduced reactivity compared to target |
| 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | Contains bromine; different reactivity | Potential for diverse biological interactions |
Research Findings
Recent research has highlighted the synthesis routes for this compound and its derivatives. Common methods include iodination reactions using oxidizing agents like hydrogen peroxide or sodium hypochlorite under controlled conditions. These synthetic approaches are crucial for developing compounds with optimized biological activity and specificity against targeted enzymes or receptors .
Q & A
Q. What are effective synthetic routes for 3-Iodo-1H-pyrrolo[3,2-b]pyridin-7-ol?
A common approach involves halogenation of pyrrolo-pyridine precursors. For example, iodination can be achieved via electrophilic substitution using iodine monochloride (ICl) or iodonium sources under reflux conditions. A related synthesis for pyrrolo-pyridine derivatives involves refluxing with chloranil in xylene for 25–30 hours, followed by NaOH treatment, solvent removal, and recrystallization from methanol . Adjustments may include optimizing reaction time, temperature, and stoichiometry for higher iodine incorporation.
Q. Key Parameters for Synthesis Optimization
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Time | 24–48 hours | Longer times improve halogenation efficiency |
| Solvent | Xylene, DMF | Polar aprotic solvents enhance reactivity |
| Temperature | 80–120°C | Higher temps reduce byproducts |
Q. How is this compound characterized structurally?
Characterization typically employs:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., iodine’s deshielding effects on adjacent protons).
- X-ray Crystallography : Resolves stereochemical ambiguities; used in related compounds to confirm planar pyrrolo-pyridine systems .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHINO for the target compound) .
Q. What are the key reactivity trends of the hydroxyl and iodine groups in this compound?
- Hydroxyl Group : Participates in hydrogen bonding, influencing solubility and crystallinity. It can undergo alkylation or acylation under basic conditions.
- Iodo Substituent : Prone to Suzuki-Miyaura cross-coupling for functionalization. For example, coupling with boronic acids introduces aryl/heteroaryl groups at the 3-position .
Advanced Research Questions
Q. How do substituent modifications influence biological activity in pyrrolo-pyridine derivatives?
Structure-activity relationship (SAR) studies on benzofuro[3,2-b]pyridin-7-ol analogs reveal that hydroxyl group positioning significantly impacts topoisomerase II inhibition. For instance, meta-hydroxyl groups on phenyl rings enhance potency (e.g., Compound 11: IC = 0.86 µM in HeLa cells) .
Q. SAR Table for Hydroxyl Group Positioning
| Compound | Hydroxyl Position (2-/4-Phenyl) | Topo II Inhibition (%) | IC (µM) |
|---|---|---|---|
| 11 | Meta (2- and 4-phenyl) | 100% at 100 µM | 0.86 |
| Others | Ortho/para | 40–70% | >5.0 |
Q. How can structural ambiguities in iodinated pyrrolo-pyridines be resolved?
Conflicting crystallographic data (e.g., bond lengths in iodine-containing heterocycles) are resolved via:
- DFT Calculations : Validate experimental X-ray data (e.g., mean C–C bond length = 0.002 Å in related structures) .
- Multi-technique Analysis : Pair NMR with IR spectroscopy to confirm hydrogen-bonding networks involving the hydroxyl group.
Q. What strategies address contradictions in reported biological activities?
Discrepancies in bioactivity data (e.g., varying IC values across studies) require:
- Standardized Assays : Use consistent cell lines (e.g., HeLa vs. MCF-7) and controls.
- Metabolic Stability Tests : Assess compound degradation under experimental conditions .
Q. How is this compound utilized in drug discovery?
It serves as a precursor for kinase inhibitors or topoisomerase-targeting agents. Modifications at the 3-iodo position (e.g., introducing heteroaryl groups) enhance binding to ATP pockets in kinases .
Q. Mechanistic Insights
- Topo II Inhibition : Hydroxyl groups intercalate DNA, while iodine enhances lipophilicity for membrane penetration .
- Cellular Uptake : LogP values >2.5 (predicted) improve bioavailability in in vitro models.
Methodological Recommendations
- Synthesis : Prioritize Pd-catalyzed cross-coupling for functionalization .
- Purification : Use silica gel chromatography followed by recrystallization (methanol/water) for >95% purity.
- Bioassays : Include camptothecin or etoposide as positive controls for topoisomerase inhibition studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
